“4-phenylquinazolin-2(1H)-one” is a chemical compound with the molecular formula C14H10N2O . It has a molecular weight of 222.24 g/mol . The compound is a pale-yellow to yellow-brown solid at room temperature .
The compound can be synthesized under microwave irradiation . The prepared compounds were obtained in about 1 hour with suitable yields ranging from 31% to 92% .
The IUPAC name for this compound is 4-phenyl-1H-quinazolin-2-one . The InChI code is 1S/C14H10N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) . The canonical SMILES structure is C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 .
There are reports of 4-phenylquinazolin-2(1H)-one derivatives being synthesized and tested for their vasorelaxation properties . These derivatives produced vasorelaxant effects with IC50 values ranging from 3.41 ± 0.65 µM to 39.72 ± 6.77 µM .
The compound has a topological polar surface area of 41.5 Ų . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 222.079312947 g/mol .
4-Phenylquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a quinazoline core structure with a phenyl group at the fourth position. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. It serves as a versatile building block for synthesizing more complex quinazoline derivatives and has shown promise in enzyme inhibition studies and receptor binding assays, making it relevant in pharmacological research.
The compound is classified under heterocyclic organic compounds, specifically within the category of quinazolines. Its chemical formula is , and it is identified by the CAS number 23441-75-0. The structural formula features a fused bicyclic system, which contributes to its unique chemical properties and biological activities .
The synthesis of 4-phenylquinazolin-2(1H)-one can be achieved through several methods:
The molecular structure of 4-phenylquinazolin-2(1H)-one consists of a quinazolinone ring system with a phenyl substituent at the 4-position. The compound's key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the identity of synthesized compounds, providing insights into their structural integrity and purity.
4-Phenylquinazolin-2(1H)-one participates in various chemical reactions:
The primary mechanism of action for 4-phenylquinazolin-2(1H)-one involves its interaction with specific biological targets, particularly prostaglandin G/H synthase enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain signaling at the cellular level. This mechanism underlies its potential therapeutic applications in treating conditions such as rheumatoid arthritis and osteoarthritis .
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound indicate favorable pharmacokinetics, contributing to its efficacy in biological systems. Studies have shown that derivatives exhibit varying potencies in inducing vasorelaxation effects, suggesting that structural modifications can influence their biological activity significantly .
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) are employed to assess these properties further, aiding in the understanding of its behavior in various environments .
4-Phenylquinazolin-2(1H)-one has diverse applications across scientific disciplines:
The ongoing research into its derivatives continues to expand its potential applications, particularly in drug discovery and development .
4-Phenylquinazolin-2(1H)-one is a nitrogen-containing heterocyclic compound featuring a fused bicyclic structure composed of a benzene ring fused to a pyrimidin-2(1H)-one ring, with a phenyl substituent at the C4 position. Its systematic IUPAC name is 4-phenyl-1,2-dihydroquinazolin-2-one, though it is referenced by numerous synonyms in chemical literature, including 4-phenyl-1H-quinazolin-2-one and 2(1H)-quinazolinone, 4-phenyl- [4]. Its molecular formula is C₁₄H₁₀N₂O, with a molecular weight of 222.24 g/mol [1] [4].
Table 1: Nomenclature and Key Identifiers of 4-Phenylquinazolin-2(1H)-one
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 4-Phenyl-1,2-dihydroquinazolin-2-one |
Molecular Formula | C₁₄H₁₀N₂O |
Molecular Weight | 222.24 g/mol |
CAS Registry Number | 23441-75-0 |
Common Synonyms | 4-Phenyl-1H-quinazolin-2-one; 2-Hydroxy-4-phenylquinazoline; 4-Phenylquinazolin-2(1H)-one |
SMILES | O=C1N=C(C=2C=CC=CC2)C=3C=CC=CC3N1 |
InChI Key | FHUBTSLLILWICW-UHFFFAOYSA-N |
Structurally, the C4 phenyl group introduces steric bulk and π-conjugation, enhancing electronic delocalization across the quinazolinone core. The molecule exhibits planarity in the fused ring system, though substituents on the phenyl ring (e.g., electron-donating or withdrawing groups) modulate electronic distribution and reactivity. The lactam group (–NH–C=O) at positions 1 and 2 enables hydrogen bonding and influences acidity (predicted pKa ~3) [2] [4]. Spectroscopic characterization includes:
Quinazolinones represent a "privileged scaffold" in medicinal chemistry, with over 60% of commercial heterocyclic drugs containing such structures [1]. Early research (pre-2000s) focused primarily on the 4(3H)-quinazolinone isomer, exemplified by antihypertensive agents like prazosin (α1-adrenergic antagonist). These compounds demonstrated clinical efficacy in hypertension and benign prostatic hyperplasia by modulating vascular reactivity [1].
The 2000s marked a shift toward exploring the understudied 2(1H)-quinazolinone isomers. Seminal studies revealed their vasorelaxant properties: derivatives like compound 2f (6-chloro-4-phenyl-2(1H)-quinazolinone) exhibited potent relaxation of rat aortic rings (IC₅₀ = 3.41 ± 0.65 µM), dependent on endothelial-derived factors like nitric oxide [1]. Concurrently, anticancer potential emerged:
Recent innovations (post-2020) leverage hybridization strategies:
Table 2: Evolution of Key Medicinal Breakthroughs in Quinazolinone Research
Era | Therapeutic Focus | Key Advances | Representative Compound |
---|---|---|---|
Pre-2000s | Hypertension | α1-Adrenergic antagonists (e.g., prazosin) from 4(3H)-quinazolinones | Prazosin |
2000s | Vascular dysfunction | Vasorelaxant 4-phenyl-2(1H)-quinazolinones (e.g., 2f; IC₅₀ = 3.41 µM) | 6-Chloro-4-phenylquinazolin-2(1H)-one |
2010s | Anticancer agents | 2-Phenyl-4(3H)-ones inducing G0/G1 arrest (e.g., 6c) | Substituted 2-phenylquinazolin-4(3H)-one |
2020s | Targeted kinase inhibition | Dual EGFR/VEGFR-2 inhibitors (e.g., triazole-glycoside 13; EGFR IC₅₀ = 0.31 µM) | Quinazolinone-triazole-glycoside hybrid |
Positional isomerism critically influences the physicochemical and pharmacological profiles of quinazolinones. The 2(1H)-quinazolinone isomer (e.g., 4-phenylquinazolin-2(1H)-one) and 4(3H)-quinazolinone exhibit distinct electronic distributions, hydrogen-bonding capacities, and biological target affinities:
Structural and Electronic Differences
Pharmacological Implications
Table 3: Comparative Analysis of Quinazolinone Isomers
Property | 4-Phenylquinazolin-2(1H)-one [2(1H)-Isomer] | 4(3H)-Quinazolinone Derivatives |
---|---|---|
Core Pharmacophore | –NH–C=O at N1/C2; phenyl at C4 | –NH–C=O at N3/C4 |
Key Biological Targets | Endothelial NO pathways; Bax/Bcl-2; EGFR/VEGFR-2 | α1-Adrenergic receptors; tubulin; PARP |
Exemplary Bioactivity | Vasorelaxation (IC₅₀ = 3.41 µM); Anticancer (IC₅₀ = 0.07 µM) | Antihypertensive (prazosin); Tubulin inhibition |
Synthetic Accessibility | Microwave-assisted (30 min, 92% yield) [1] | Multi-step conventional synthesis (18–30 h) |
SAR Flexibility | C6/C8 halogenation enhances potency & lipophilicity | C2/C6 substitutions modulate receptor selectivity |
This isomer-specific divergence underscores why 4-phenylquinazolin-2(1H)-one is emerging as a distinct pharmacophore for endothelial-mediated vascular disorders and kinase-targeted oncology therapeutics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7